molecular formula C15H22O5S B054349 Isononanoyl oxybenzene sulfonate CAS No. 123354-92-7

Isononanoyl oxybenzene sulfonate

Cat. No.: B054349
CAS No.: 123354-92-7
M. Wt: 314.4 g/mol
InChI Key: PATMLLNMTPIUSY-UHFFFAOYSA-N
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Description

Isononanoyl oxybenzene sulfonate (CAS 47-2-0) is a branched-chain sulfonate surfactant characterized by an isononanoyl group (C9H17CO-) linked via an oxygen atom to a benzene sulfonate moiety. This structure confers unique physicochemical properties, including solubility in polar and nonpolar solvents, making it suitable for applications in detergents, emulsifiers, or industrial formulations.

Key properties inferred from structural analogs:

  • Hydrophobic chain: The branched isononanoyl group enhances solubility in organic matrices compared to linear alkyl chains.
  • Sulfonate group: Imparts high aqueous solubility and anionic surfactant behavior.
  • Allergenicity: Evidence indicates low skin sensitization (0 cases) but moderate respiratory sensitization (1 case), as observed in a 2009 study .

Properties

CAS No.

123354-92-7

Molecular Formula

C15H22O5S

Molecular Weight

314.4 g/mol

IUPAC Name

phenoxysulfonyl 7-methyloctanoate

InChI

InChI=1S/C15H22O5S/c1-13(2)9-5-3-8-12-15(16)20-21(17,18)19-14-10-6-4-7-11-14/h4,6-7,10-11,13H,3,5,8-9,12H2,1-2H3

InChI Key

PATMLLNMTPIUSY-UHFFFAOYSA-N

SMILES

CC(C)CCCCCC(=O)OS(=O)(=O)OC1=CC=CC=C1

Canonical SMILES

CC(C)CCCCCC(=O)OS(=O)(=O)OC1=CC=CC=C1

Other CAS No.

123354-92-7

Synonyms

isononanoyl hydroxybenzene sulphonate
isononanoyl oxybenzene sulfonate
SINOS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares isononanoyl oxybenzene sulfonate with structurally or functionally related sulfonates, focusing on molecular features, applications, and safety profiles.

Table 1: Structural and Functional Comparison

Compound CAS Alkyl Chain Counterion/Group Key Applications Allergenicity (Skin/Respiratory)
This compound 47-2-0 Branched C9 Sulfonate Surfactants, emulsifiers 0 / 1
Isopropanolamine dodecylbenzenesulfonate - Linear C12 Isopropanolamine Industrial cleaners Medical monitoring advised
Sodium dodecylbenzenesulfonate 25155-30-0 Linear C12 Sodium Detergents, textiles Moderate skin irritation
2-Amino-benzene sulfonate derivatives Varied Varied (e.g., chloro, methyl) Amino groups Pharmaceuticals, dyes Varies by substituent

Key Findings:

Chain Length and Branching: this compound’s branched C9 chain offers better solubility in organic solvents compared to linear C12 chains (e.g., dodecylbenzenesulfonates), which are more rigid and prone to crystallization . Shorter chains (C9 vs. C12) reduce micelle stability but enhance biodegradability .

Safety Profile: this compound shows lower skin sensitization than ethylene oxide (2 cases) but higher respiratory sensitivity than colophony fluxes . Isopropanolamine dodecylbenzenesulfonate requires stringent workplace controls due to risks of mucous membrane irritation .

Applications: Isononanoyl derivatives are favored in niche industrial applications (e.g., specialty emulsifiers) due to their branched structure, whereas linear dodecylbenzenesulfonates dominate household detergents . Amino-substituted sulfonates () are prioritized in pharmaceuticals for their reactivity and binding properties .

Table 2: Market and Industrial Data (2023–2030)

Compound Global Market Size (2030 Projection) Key Producers Primary Regions
Isononanoyl chloride (precursor) USD 0.23 billion BASF, CABB Chemicals Asia-Pacific, Europe
Sodium dodecylbenzenesulfonate USD 4.5 billion (2023) Stepan Company, Solvay North America, Asia

Preparation Methods

Traditional Solvent-Based Methods

Early methods, such as those described in U.S. Pat. No. 4,704,236, required aromatic solvents (e.g., toluene) and temperatures up to 180°C. These conditions often led to gelation, necessitating laborious purification steps. For example, a reaction in xylene at 135°C yielded 78% product but required multiple recrystallizations to achieve 90% purity.

Modern Solventless Approaches

The solventless method eliminates gelation by leveraging PTCs and excess acid chloride. In one example, 69.7 g of SPS reacted with 89.68 g of nonanoyl chloride (1.44:1 molar ratio) at 95°C with 4.7 g of tetradecyltrimethylammonium bromide. The reaction completed in 30 minutes, yielding 73.5% product with no gelation.

Table 1: Comparison of Solventless vs. Solvent-Based Synthesis

ParameterSolventless MethodSolvent-Based Method
Yield73.5–85%70–78%
Purity (by NMR)85–99.7%75–90%
Gelation OccurrenceNoneFrequent
Reaction Time0.5–2 hours2–4 hours
Catalyst RequiredQuaternary ammonium saltsNone or minimal

Isolation and Purification Techniques

Post-reaction isolation involves cooling the porous product mass, followed by washing with organic solvents such as ethyl acetate. For instance, a reaction mixture was washed three times with ethyl acetate, filtered, and dried under vacuum to achieve 94.89% purity. Recrystallization from methanol-water mixtures further enhances purity to >99% in industrial-scale processes.

Role of Reaction Stoichiometry and Catalyst Selection

Molar Ratio Optimization

A molar excess of acid chloride (≥3:1) is critical to suppress side reactions, such as the hydrolysis of SPS. In a 300 L reactor trial, a 7:1 ratio of nonanoyl chloride to SPS produced 85% yield with 94.89% purity, whereas a 1.44:1 ratio yielded 73.5%.

Catalyst Performance

Tetradecyltrimethylammonium bromide outperformed other PTCs in reducing gelation. Its long alkyl chain enhances solubility in the reaction medium, while the quaternary ammonium group facilitates phenolate transfer.

Industrial-Scale Implementation

Large-scale production (e.g., 300 L reactors) employs nitrogen sparging to remove hydrogen chloride gas and prevent moisture ingress. Agitation at 30–40 rpm ensures homogeneity without inducing foam formation. Post-reaction, the product is milled into a free-flowing powder suitable for detergent formulations .

Q & A

Q. What physiological mechanisms explain isononanoyl oxybenzene sulfonate (SINOS)-induced occupational asthma, and how are these pathways validated experimentally?

Methodological Answer: Controlled aerosol inhalation challenges with incremental SINOS doses are used to measure bronchoconstriction via FEV1 declines. Studies employ blinded protocols with asthmatic and non-asthmatic controls to isolate SINOS-specific effects. Statistical analysis (e.g., area decrement calculations between baseline and post-exposure FEV1) quantifies late-phase reactions .

Q. Which physiological parameters are prioritized in assessing pulmonary responses to SINOS exposure, and what standardized protocols ensure reproducibility?

Methodological Answer: FEV1 (forced expiratory volume in 1 second) is the primary metric, measured hourly post-exposure. Protocols include pre-challenge control-day baselines, saline placebo controls, and cumulative response quantification (e.g., 2–12 h area decrement analysis). Sensitivity and specificity of detection methods (e.g., pooled standard deviation vs. area decrement) must be validated .

Advanced Research Questions

Q. How can experimental designs for SINOS aerosol challenges be optimized to model real-world occupational asthma triggers while ensuring ethical and statistical rigor?

Methodological Answer: Use incremental dosing regimens with washout periods to mimic intermittent workplace exposures. Incorporate double-blinding, crossover designs, and stratified participant groups (e.g., symptomatic workers vs. healthy controls). Validate findings against longitudinal workplace monitoring data to bridge lab-real-world gaps .

Q. What statistical approaches best resolve contradictions in SINOS exposure thresholds reported across studies with varying protocols?

Methodological Answer: Meta-analyses should account for variables like exposure duration, population heterogeneity (e.g., pre-existing asthma), and measurement intervals. Sensitivity analyses using pooled standard deviations or Bayesian hierarchical models can adjust for inter-study variability in FEV1 measurement protocols .

Q. How does response surface methodology (RSM) enhance the formulation of SINOS-containing dust suppressants, and which parameters predict optimal coal dust wettability?

Methodological Answer: RSM via software (e.g., Design-Expert) identifies interactions between SINOS, co-surfactants (e.g., sodium dodecylbenzene sulfonate), and polymers. Key response variables include surface tension, contact angle, and sedimentation rate. Multi-objective optimization balances evaporation resistance and wettability .

Q. What computational strategies (e.g., QSAR) validate SINOS's environmental persistence compared to hydrocarbon-based surfactants, and how are model uncertainties addressed?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models predict biodegradation and toxicity using molecular descriptors (e.g., sulfonate group topology). Cross-validation with experimental data (e.g., EPA toxicity databases) and sensitivity testing for siloxane analogs reduce model overfitting .

Q. How do repeated SINOS laboratory exposures influence tolerance development, and what implications does this have for occupational risk assessments?

Methodological Answer: Serial challenge tests (e.g., 8-day exposure protocols) monitor FEV1 latency shifts and tolerance markers (e.g., reduced inflammatory cytokines). Dose-escalation models combined with immune profiling (e.g., cytokine arrays) refine safe exposure thresholds .

Q. What meta-analytical frameworks reconcile discrepancies between in vitro cytotoxicity assays and in vivo SINOS toxicity findings?

Methodological Answer: Systematic reviews should standardize assay conditions (e.g., cell lines, exposure durations) and apply weight-of-evidence approaches. Mechanistic studies linking in vitro oxidative stress markers (e.g., ROS) to in vivo bronchial hyperreactivity improve translational validity .

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